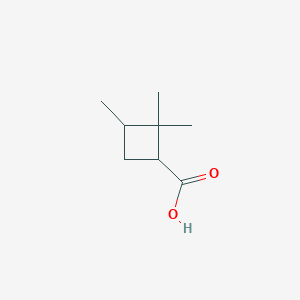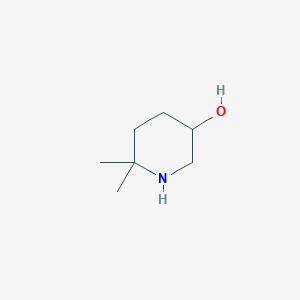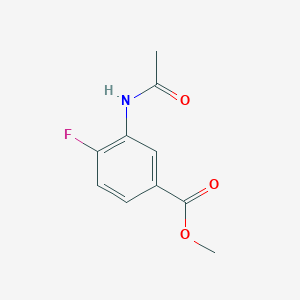
4-Chloro-6-methyl-2-(oxolan-3-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-methyl-2-(oxolan-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at position 4, a methyl group at position 6, and an oxolan-3-yl group at position 2. This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-(oxolan-3-yl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-6-methylpyrimidine with oxirane (ethylene oxide) under basic conditions to introduce the oxolan-3-yl group . The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-methyl-2-(oxolan-3-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at position 4 can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The oxolan-3-yl group can undergo oxidation to form corresponding lactones or reduction to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation: Products include lactones and carboxylic acids.
Reduction: Products include alcohol derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-6-methyl-2-(oxolan-3-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-methyl-2-(oxolan-3-yl)pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-methyl-2-(oxolan-3-yl)pyridine: Similar structure but with a pyridine ring instead of pyrimidine.
4-Chloro-6-methyl-2-(tetrahydrofuran-3-yl)pyrimidine: Similar structure but with a tetrahydrofuran ring instead of oxolan.
Uniqueness
4-Chloro-6-methyl-2-(oxolan-3-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxolan-3-yl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H11ClN2O |
|---|---|
Peso molecular |
198.65 g/mol |
Nombre IUPAC |
4-chloro-6-methyl-2-(oxolan-3-yl)pyrimidine |
InChI |
InChI=1S/C9H11ClN2O/c1-6-4-8(10)12-9(11-6)7-2-3-13-5-7/h4,7H,2-3,5H2,1H3 |
Clave InChI |
XRZUGZVVCNXDHC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)C2CCOC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















